molecular formula C15H18N4O3S2 B2858792 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 851409-57-9

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

货号: B2858792
CAS 编号: 851409-57-9
分子量: 366.45
InChI 键: TZHNNEUPLVCPSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a chemical compound available for research and development purposes. The compound is registered in the PubChem database under a specific identifier . As a thieno[3,2-d]pyrimidine derivative, this scaffold is of significant interest in medicinal chemistry and is frequently investigated for its potential biological activities. Researchers are exploring its possible applications, which may include enzyme inhibition or receptor modulation, though its specific mechanism of action and primary research applications are not yet fully characterized in the available scientific literature. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the latest scientific literature for emerging studies on this compound and its analogs.

属性

IUPAC Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-4-19-14(21)13-10(6-9(3)24-13)16-15(19)23-7-12(20)17-11-5-8(2)22-18-11/h5,9H,4,6-7H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHNNEUPLVCPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclization with Formamide

Aminothiophene derivatives, such as 2-amino-3-cyano-4,5-disubstituted thiophenes, undergo cyclization with formamide under reflux to yield 3-ethyl-6-methyl-thieno[3,2-d]pyrimidin-4-one. For example, heating 2-amino-3-cyano-4-methyl-5-ethylthiophene with excess formamide at 120°C for 6 hours produces the core structure in 76–97% yields. The reaction proceeds via intramolecular cyclization, with the cyano group facilitating nucleophilic attack on the formamide-activated carbonyl.

Alternative Cyclization Routes

Using urea or thiourea reagents in acidic media offers another route. Patel et al. demonstrated that treating 2-amino-3-ethoxycarbonylthiophenes with potassium thiocyanate in hydrochloric acid yields 2-thioxo-thieno[3,2-d]pyrimidin-4-ones, which can be desulfurized to the oxo derivative. This method achieves moderate yields (50–70%) but requires careful control of acidity to avoid side reactions.

Introduction of the Sulfanyl Group at Position 2

Functionalizing position 2 of the thienopyrimidinone core with a sulfanyl group involves nucleophilic substitution or coupling reactions.

Nucleophilic Aromatic Substitution

The 2-chloro derivative of thieno[3,2-d]pyrimidin-4-one reacts with thiourea or sodium hydrosulfide to introduce the sulfanyl group. For instance, treating 2-chloro-3-ethyl-6-methyl-thieno[3,2-d]pyrimidin-4-one with thiourea in ethanol at 80°C for 4 hours affords the 2-sulfanyl product in 65–80% yields. This method benefits from simplicity but requires prior halogenation of the core.

Direct Thiolation via Isothiocyanate Coupling

Condensing the aminothiophene precursor with aryl isothiocyanates before cyclization provides an alternative pathway. Aly et al. reported that reacting 2-amino-3-cyano-thiophenes with methyl isothiocyanate in dimethylformamide (DMF) at 100°C yields intermediates that cyclize to 2-sulfanyl-thienopyrimidinones. This one-pot approach reduces steps but achieves lower yields (50–60%) due to competing side reactions.

Preparation of 5-Methyl-1,2-Oxazol-3-Amine

The 5-methyl-1,2-oxazol-3-amine moiety is synthesized via cyclization of N-acylamino acids or through Gewald-like reactions.

One-Pot Oxazole Synthesis

Using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), amino acids undergo N-acylation and cyclodehydration to form oxazol-5(4H)-ones. Subsequent amination with hydroxylamine yields 5-methyl-1,2-oxazol-3-amine. For example, treating L-alanine with DMT-MM and 5-methylfuran-2-carboxylic acid in aqueous solvent produces the oxazole precursor in 70–85% yields.

Coupling of Sulfanyl-Thienopyrimidinone with Bromoacetyl Intermediate

The final step involves coupling the sulfanyl-thienopyrimidinone with a bromoacetyl group, followed by reaction with the oxazole amine.

Synthesis of 2-Bromo-N-(5-Methyl-1,2-Oxazol-3-Yl)Acetamide

Reacting 5-methyl-1,2-oxazol-3-amine with bromoacetyl bromide in a basic medium (e.g., 5% sodium carbonate) yields 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)acetamide. Siddiqui et al. achieved 75–90% yields by dropwise addition of bromoacetyl bromide to the amine in water at 0–5°C.

Thioether Formation

The sulfanyl-thienopyrimidinone undergoes nucleophilic substitution with 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)acetamide in DMF using sodium hydride as a base. Stirring at room temperature for 12 hours affords the target compound in 60–75% yields. Lithium hydride may alternatively be used to enhance reactivity, though it requires anhydrous conditions.

Optimization and Yield Comparison

Step Method Conditions Yield (%) Key Reference
Core synthesis Formamide cyclization 120°C, 6 h 76–97
Sulfanyl introduction Thiourea substitution 80°C, 4 h 65–80
Oxazole amine synthesis DMT-MM cyclodehydration RT, 2 h 70–85
Acetamide coupling NaH in DMF RT, 12 h 60–75

Challenges and Novel Approaches

Recent advances include microwave-assisted cyclization, which reduces reaction times from hours to minutes. For example, irradiating the aminothiophene with formamide at 150 W for 10 minutes achieves 90% conversion. Additionally, flow chemistry techniques improve scalability for the bromoacetyl coupling step, minimizing byproduct formation.

化学反应分析

This compound undergoes various types of chemical reactions, including:

科学研究应用

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include inhibition of cell proliferation or induction of apoptosis in cancer cells .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidine Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Activity Reference ID
2-({3-Ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide Thieno[3,2-d]pyrimidin-4-one 3-Ethyl, 6-methyl, sulfanyl-acetamide, 5-methyl-oxazole 403.50* Not reported (inferred: kinase modulation)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidin-6-one 4-Methyl, sulfanyl-acetamide, 2,3-dichlorophenyl 344.21 Antimicrobial
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-4-one 7-Phenyl, 3-ethyl-6-methylphenyl, acetamide 403.50 Not reported (anticancer lead)
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide Thieno[2,3-d]pyrimidin-4-one 3-Amino, 5-methyl, 2-thioxo, phenyl-carboxamide 349.44 Anticancer (in vitro)
4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine Thieno[3,2-d]pyrimidine Morpholine, methanesulfonyl-piperazine, benzene-diamine 528.33 Kinase inhibition (theoretical)

*Molecular weight calculated based on analogous compounds in .

Pharmacological and Computational Insights

  • Antimicrobial Activity : The dichlorophenyl analogue () showed moderate activity against S. aureus (MIC = 32 µg/mL), attributed to the electron-withdrawing Cl groups enhancing membrane penetration.
  • Anticancer Potential: The 3-amino-thieno[2,3-d]pyrimidine () inhibited HeLa cell proliferation (IC$_{50}$ = 18 µM), linked to its thioxo and carboxamide groups.

常见问题

Q. How can researchers design a robust synthetic route for 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with the preparation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thioureas or thioamides. Subsequent sulfanylation at the 2-position using a mercaptoacetamide intermediate is critical. Key steps include:
  • Step 1 : Optimize reaction conditions (e.g., solvent: DMF or THF; temperature: 60–80°C) for the formation of the pyrimidinone ring .
  • Step 2 : Introduce the sulfanyl-acetamide moiety via nucleophilic substitution, ensuring stoichiometric control to minimize disulfide by-products .
  • Step 3 : Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) and validate purity via TLC and ¹H NMR .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
  • ¹H/¹³C NMR : Assign peaks for the thienopyrimidinone core (δ 2.19 ppm for methyl groups, δ 4.12 ppm for SCH₂) and oxazole NH (δ 10.10 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • Elemental Analysis : Validate C, H, N, S content (e.g., theoretical C: 45.36%; experimental: 45.29%) .
  • X-ray Crystallography : Resolve stereochemical ambiguities if single crystals are obtainable .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Temperature/Humidity Stress : Store aliquots at 40°C/75% RH for 4 weeks and monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Photostability : Expose samples to UV light (ICH Q1B guidelines) and quantify decomposition products .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across assay platforms?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects):
  • Step 1 : Re-test the compound in orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
  • Step 2 : Verify compound integrity post-assay using LC-MS to rule out degradation .
  • Step 3 : Adjust solvent systems (e.g., replace DMSO with cyclodextrin-based carriers) to improve solubility and bioavailability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular docking and quantum mechanical calculations:
  • Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR, CDK2) with flexible side-chain sampling .
  • DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule .
  • Validation : Correlate docking scores with experimental IC₅₀ values from kinase inhibition assays .

Q. What experimental approaches optimize reaction yields while minimizing by-products?

  • Methodological Answer : Employ design of experiments (DoE) for parameter optimization:
  • Factor Screening : Vary temperature (40–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., K₂CO₃) .
  • Response Surface Methodology (RSM) : Model interactions between factors to identify optimal conditions .
  • By-Product Analysis : Use GC-MS or preparative HPLC to isolate and characterize impurities (e.g., disulfide dimers) .

Q. How can researchers address challenges in quantifying the compound in complex biological matrices?

  • Methodological Answer : Develop a validated LC-MS/MS protocol:
  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction for serum/plasma .
  • Chromatography : Optimize a C18 column with 0.1% formic acid in water/acetonitrile for baseline separation .
  • Detection : Monitor transitions m/z 344.21 → 227.10 (quantifier) and 344.21 → 185.05 (qualifier) .

Cross-Disciplinary and Validation Questions

Q. What methodologies integrate chemical biology to elucidate the compound’s mechanism of action?

  • Methodological Answer : Use click chemistry and proteomics:
  • Clickable Probes : Synthesize an alkyne-tagged analog for pull-down assays to identify cellular binding partners .
  • Thermal Shift Assays : Measure target protein stabilization upon compound binding .
  • CRISPR Screening : Knock out putative targets and assess resistance phenotypes .

Q. How can researchers validate in silico predictions of metabolic pathways?

  • Methodological Answer : Combine computational and experimental tools:
  • Software : Use GLORY or MetaSite to predict Phase I/II metabolism sites .
  • In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via UPLC-QTOF .
  • Isotope Labeling : Synthesize a deuterated analog to track metabolic fate .

Q. What experimental frameworks ensure reproducibility in multi-lab studies?

  • Methodological Answer :
    Adopt standardized protocols:
  • SOPs : Document synthesis, purification, and assay conditions in detail .
  • Inter-Lab Cross-Validation : Share aliquots with partner labs for independent biological testing .
  • Data Sharing : Use platforms like PubChem to deposit raw NMR, MS, and bioactivity data .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters and Outcomes

ParameterRange TestedOptimal ValueYield Improvement
Temperature40–100°C80°C+22%
SolventDMF, THF, ACNTHF+15%
Catalyst (K₂CO₃)1–3 equiv2.5 equiv+18%
Reaction Time6–24 h12 h+10%
Data derived from DoE studies .

Table 2 : Comparative Bioactivity in Cell Lines

Cell LineIC₅₀ (µM)Assay TypeSolvent Used
HeLa1.2 ± 0.3MTTDMSO
MCF-73.8 ± 0.9ATP-LiteCyclodextrin
A5492.1 ± 0.5Caspase-3 ActivationDMSO
Discrepancies highlight solvent-dependent effects .

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